1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid
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Overview
Description
Ramiprilat-d3 is a deuterated form of ramiprilat, which is the active metabolite of ramipril. Ramiprilat is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterated form, ramiprilat-d3, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of ramiprilat due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramiprilat-d3 involves the incorporation of deuterium atoms into the ramiprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the esterification of the carboxylic acid group and the subsequent hydrolysis to form the active metabolite.
Industrial Production Methods
Industrial production of ramiprilat-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
Chemical Reactions Analysis
Types of Reactions
Ramiprilat-d3 undergoes various chemical reactions, including:
Oxidation: Ramiprilat-d3 can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert ramiprilat-d3 into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the ramiprilat-d3 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Ramiprilat-d3 is widely used in scientific research due to its stability and distinguishable properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ramiprilat in biological systems.
Pharmacodynamic Studies: Helps in understanding the mechanism of action and therapeutic effects of ramiprilat.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of ramiprilat in biological samples.
Drug Development: Used in the development and optimization of new angiotensin-converting enzyme inhibitors.
Mechanism of Action
Ramiprilat-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, ramiprilat-d3 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another angiotensin-converting enzyme inhibitor used to treat hypertension.
Fosinopril: Similar to ramiprilat, used for hypertension and heart failure.
Quinapril: An angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Uniqueness
Ramiprilat-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, as well as in the development of new therapeutic agents.
Properties
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868971 |
Source
|
Record name | 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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